molecular formula C14H22O4 B12673193 Dodecahydrobenzo-2,9-dioxacyclododecin-3,8-dione CAS No. 94113-49-2

Dodecahydrobenzo-2,9-dioxacyclododecin-3,8-dione

Cat. No.: B12673193
CAS No.: 94113-49-2
M. Wt: 254.32 g/mol
InChI Key: KZTBGFYWYGYKCX-UHFFFAOYSA-N
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Description

Dodecahydrobenzo-2,9-dioxacyclododecin-3,8-dione is a macrocyclic lactone featuring a 12-membered ring system fused to a benzene core. The structure incorporates two oxygen atoms at positions 2 and 9 (forming a dioxacyclododecin ring) and two ketone groups at positions 3 and 8.

Properties

CAS No.

94113-49-2

Molecular Formula

C14H22O4

Molecular Weight

254.32 g/mol

IUPAC Name

3,10-dioxabicyclo[10.4.0]hexadecane-4,9-dione

InChI

InChI=1S/C14H22O4/c15-13-7-3-4-8-14(16)18-10-12-6-2-1-5-11(12)9-17-13/h11-12H,1-10H2

InChI Key

KZTBGFYWYGYKCX-UHFFFAOYSA-N

Canonical SMILES

C1CCC2COC(=O)CCCCC(=O)OCC2C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dodecahydrobenzo-2,9-dioxacyclododecin-3,8-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the dioxacyclododecin ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification processes to ensure the compound meets the required specifications for research and application.

Chemical Reactions Analysis

Types of Reactions

Dodecahydrobenzo-2,9-dioxacyclododecin-3,8-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, acids, bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Dodecahydrobenzo-2,9-dioxacyclododecin-3,8-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and interactions.

    Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of dodecahydrobenzo-2,9-dioxacyclododecin-3,8-dione involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to various biochemical effects. Detailed studies are required to fully elucidate these mechanisms and their implications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of Dodecahydrobenzo-2,9-dioxacyclododecin-3,8-dione can be contrasted with imidazo[4,5-e][1,3]diazepine-4,8-dione derivatives (e.g., compounds 9–11 ) and their carbamoyl analogs (12–13 ) described in the evidence. Key distinctions include:

Structural Features

Property This compound Imidazo[4,5-e][1,3]diazepine-4,8-diones (9–11) Carbamoyl Derivatives (12–13)
Ring Size 12-membered (dodecin) 7-membered (diazepine) Modified diazepine with carbamoyl substituents
Heteroatoms 2 oxygen atoms (dioxacyclo) 2 nitrogen atoms (diazepine) + imidazole moiety Nitrogen-rich with ureido/fluoro-phenyl groups
Functional Groups Two ketones (3,8-dione) Two ketones (4,8-dione) + amino/imino tautomers Carbamoyl, ureido, and fluoro-phenyl substituents
Tautomerism Not observed Dominant imine tautomer (C8=NH) in solution Substituent-dependent tautomer suppression

Spectroscopic Characterization

  • NMR Signatures : The imine tautomer of 9–11 is identified via ¹H-NMR (e.g., CH-5 protons at δ 8.05 and 7.69 ppm) and ¹³C-NMR (C8 δ ~150 ppm). In contrast, this compound would lack such tautomer-related splitting, with expected signals for saturated CH₂ groups and ketones (δ ~200 ppm for carbonyl carbons).
  • Fluorine NMR : Derivatives 12 and 13 show resolved ¹⁹F-NMR signals, aiding in tracking fluorinated substituents during synthesis .

Data Tables

Table 1: Structural and Spectral Comparison

Compound Molecular Formula* Tautomeric Form Key ¹³C-NMR Shifts (ppm) Reactivity with 2-Fluorophenyl Isocyanate
Dodecahydrobenzo derivative C₁₄H₁₈O₄ None C3/C8: ~200 (ketones) Not tested
9 C₉H₁₀N₄O₂ Imine (C8=NH) C8: 149.99 Unreactive
12 C₁₆H₁₈FN₅O₄ Fixed C2: 121.43; C3: 145.53 Reactive (carbamoyl formation)

*Molecular formulas estimated based on structural descriptions in the evidence.

Research Findings and Implications

  • Tautomerism vs. Reactivity : The inability of 9–11 to form ureido derivatives highlights the critical role of tautomeric equilibria in dictating reactivity. This contrasts with saturated macrocycles like this compound, where fixed bonding may enhance synthetic predictability .
  • Substituent Positioning : The regioisomeric products 12 and 13 demonstrate how substituent placement (e.g., COOCH₃ at C2 vs. C3) alters electronic environments and reaction pathways, a principle applicable to macrocycle functionalization strategies.

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